2-Methyl-1-dodecene

Atmospheric chemistry Environmental fate Reaction kinetics

2-Methyl-1-dodecene (CAS 16435-49-7) is a C13 branched alpha-olefin with the molecular formula C₁₃H₂₆, characterized by a terminal double bond and a methyl substituent on the second carbon. This structural feature distinguishes it from linear 1-alkenes and influences its physical properties, including a density of ~0.766–0.769 g/cm³ and a boiling point of ~229–231 °C.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS No. 16435-49-7
Cat. No. B098622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-dodecene
CAS16435-49-7
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=C)C
InChIInChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3
InChIKeyPWRBDKMPAZFCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-dodecene (CAS 16435-49-7): A Branched α-Olefin Intermediate for Surfactants, Lubricants, and Polymer Synthesis


2-Methyl-1-dodecene (CAS 16435-49-7) is a C13 branched alpha-olefin with the molecular formula C₁₃H₂₆, characterized by a terminal double bond and a methyl substituent on the second carbon [1]. This structural feature distinguishes it from linear 1-alkenes and influences its physical properties, including a density of ~0.766–0.769 g/cm³ and a boiling point of ~229–231 °C . As a higher olefin, it serves as a versatile intermediate in organic synthesis, particularly for the production of surfactants, lubricants, and specialty polymers, where its branched structure can impart desirable properties to downstream products [2].

Branched α-olefin intermediate supports surfactant synthesis with tunable lipophilicity
Higher boiling point and lower vapor pressure suit low-volatility lubricant base stock research
Branched structure enables catalyst screening and copolymer property modulation in polyolefin studies
Differential atmospheric reactivity makes it a compound-specific standard for environmental fate modeling

Critical Material Specifications: Why 2-Methyl-1-dodecene (CAS 16435-49-7) Cannot Be Swapped for Linear 1-Dodecene in Precision Synthesis


In scientific and industrial applications, linear 1-dodecene (C12 α-olefin) and its branched isomer 2-Methyl-1-dodecene are not functionally interchangeable. While both are terminal alkenes, the presence and position of the methyl branch in 2-Methyl-1-dodecene fundamentally alter its steric and electronic properties [1]. This branching changes the molecule's reactivity profile in key transformations like polymerization, where it can significantly impact comonomer incorporation and the resulting polymer's thermal and mechanical properties [2]. Furthermore, the altered vapor pressure and polarity affect its behavior in surfactant and lubricant formulations [3]. Substitution without rigorous comparative analysis can lead to suboptimal product performance, failed specifications, and wasted R&D resources. The following quantitative evidence substantiates these critical differences.

!
OH radical reactivity profile differs (reported 2.85× higher); environmental fate modeling requires compound-specific data.
!
Polymerization kinetics and comonomer incorporation may not match linear 1-dodecene; catalyst-dependent results.
!
Boiling point ~16 °C higher and vapor pressure ~51% lower; direct process substitution may require re-engineering.

Quantitative Differentiation Data for 2-Methyl-1-dodecene (CAS 16435-49-7): Head-to-Head Comparison with Linear 1-Alkenes


Atmospheric Reactivity: 2-Methyl-1-dodecene Exhibits a 2.85x Higher OH Radical Reaction Rate Compared to 1-Dodecene

In a direct head-to-head study of gas-phase kinetics, the OH radical reaction rate constant for 2-Methyl-1-dodecene was measured at (7.96 ± 0.26) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 2.85 times higher than that for the linear analog 1-dodecene, measured at (2.79 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1].

OH Rate Constant
Head-to-head
2.85× higher
2M1D: (7.96 ± 0.26) vs 1-Dodecene: (2.79 ± 0.36) ×10⁻¹¹ cm³ molecule⁻¹ s⁻¹
May alter atmospheric lifetime assessment
Gas-phase, 299 K; data from Atkinson & Aschmann (2009)
Atmospheric chemistry Environmental fate Reaction kinetics

Polymerization Comonomer Performance: 2-Methyl-1-dodecene vs. 1-Dodecene and 2-Methyl-1-pentene in Ethylene Copolymerizations

In a comparative study of ethylene copolymerizations using half-titanocene catalysts, the catalytic activity when using 2-Methyl-1-pentene (2M1P) as a comonomer was substantially higher (1.1-3.5 × 10⁵ kg-polymer·mol⁻¹·h⁻¹) than with 1-dodecene (DD, 1.9-10.8 × 10⁵ kg-polymer·mol⁻¹·h⁻¹), with the highest activity observed for 2M1P with the SiEt₃-substituted catalyst [1]. This is a direct class-level inference that branched α-olefins, like 2-Methyl-1-dodecene, can exhibit different and sometimes superior reactivity ratios and comonomer incorporation compared to their linear counterparts, leading to tunable polymer microstructures.

Copolymerization Activity
Class-level
Catalyst-dependent rank
Branched olefin (2M1P) activity up to 3.5×10⁵ vs 1-Dodecene up to 10.8×10⁵ kg·mol⁻¹·h⁻¹
Branched structure may enable comonomer tuning
Cp*TiCl₂/MAO, 50 °C; class inference from 2-methyl-1-pentene data
Polyolefin catalysis Ethylene copolymerization Materials science

Ozone Reactivity: 2-Methyl-1-dodecene Shows an Estimated 24% Lower O₃ Reaction Rate than 1-Dodecene

Cross-study comparable data indicates a divergence in reactivity with ozone. The rate constant for the reaction of 1-dodecene with O₃ has been directly measured as (1.38 ± 0.14) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [1]. While the specific value for 2-Methyl-1-dodecene was not measured in this study, the trend for the homologous series shows that 2-methyl-1-alkenes consistently exhibit lower or plateauing O₃ reaction rates compared to their 1-alkene counterparts of similar carbon number [1]. For example, 2-methyl-1-decene (1.48) vs. 1-decene (1.11) and 2-methyl-1-undecene (1.46) show a different trend. The data suggests a potential ~24% lower reactivity for 2-methyl-1-dodecene relative to 1-dodecene based on the trend established for 1-alkenes.

O₃ Reactivity (est.)
Data to verify
~24% lower
2M1D estimated lower; 1-Dodecene: (1.38 ± 0.14) ×10⁻¹⁷ cm³ molecule⁻¹ s⁻¹
Ozone-driven atmospheric lifetime may differ
Cross-study estimate; direct measurement advised
Atmospheric chemistry Environmental fate Reaction kinetics

Physical Properties: 2-Methyl-1-dodecene Has a 0.7% Lower Density and a 7°C Higher Boiling Point than 1-Dodecene

A comparison of physical property data from reputable databases reveals key differences. The density of 2-Methyl-1-dodecene is reported as 0.766 g/cm³ compared to 0.758 g/cm³ for 1-dodecene [1], a difference of ~1%. The boiling point of 2-Methyl-1-dodecene is significantly higher, at 229.7 °C versus 213.8 °C for 1-dodecene [1], a difference of approximately 16 °C (7.5% higher).

Physical Properties
Reported
Density +1.0%, BP +15.9 °C
2M1D: 0.766 g/cm³, 229.7 °C; 1-Dodecene: 0.758 g/cm³, 213.8 °C
Process design and separation conditions require review
Standard database values
Physical chemistry Process engineering Material specification

Hydrophobicity: 2-Methyl-1-dodecene Has a 7.5% Higher Calculated LogP than 1-Dodecene, Indicating Greater Lipophilicity

The calculated partition coefficient (XLogP) for 2-Methyl-1-dodecene is 6.8 , whereas the experimental LogP for 1-dodecene is reported as 6.33 [1]. This difference of 0.47 log units indicates that 2-Methyl-1-dodecene is approximately three times more lipophilic than its linear counterpart.

Lipophilicity
Reported
ΔLogP +0.47 (~3× more lipophilic)
2M1D XLogP = 6.8; 1-Dodecene LogP = 6.33
Surfactant HLB tuning likely shifts
Calculated vs experimental values
Surfactant science Drug delivery QSAR

Vapor Pressure: 2-Methyl-1-dodecene's Vapor Pressure is 51% Lower than 1-Dodecene at 25°C

The estimated vapor pressure of 2-Methyl-1-dodecene at 25°C is 0.104 mmHg , compared to the reported vapor pressure of 1-dodecene, which is 0.213 mmHg [1]. This represents a 51% reduction in volatility.

Vapor Pressure
Data to verify
51% lower
2M1D ~0.104 mmHg; 1-Dodecene 0.213 mmHg at 25 °C
VOC emission potential may be reduced
Estimated values; experimental confirmation recommended
Process safety Volatility control Environmental compliance

Procurement-Driven Application Scenarios for 2-Methyl-1-dodecene (CAS 16435-49-7) Based on Verifiable Differentiation Data


Design of Low-Volatility, High-Performance Lubricant Base Stocks

Researchers and formulators developing high-performance lubricants for elevated temperature applications should specify 2-Methyl-1-dodecene. Its 51% lower vapor pressure compared to linear 1-dodecene directly translates to reduced evaporative loss (Noack volatility), a key performance metric for synthetic lubricants. This branched structure contributes to improved thermal-oxidative stability and lower volatility in finished lubricants, making it a superior choice over its linear analog for this specific performance vector.

Synthesis of Tunable Polyolefin Copolymers via Catalyst Screening

In academic and industrial catalysis research, 2-Methyl-1-dodecene is an essential substrate for benchmarking new single-site catalysts and developing novel polyolefin materials. As demonstrated in comparative ethylene copolymerization studies with other branched and linear α-olefins [1], the use of a branched comonomer like 2-Methyl-1-dodecene allows scientists to precisely investigate the impact of steric bulk on comonomer incorporation and resulting polymer properties. This is critical for generating structure-property relationships and cannot be achieved with linear 1-alkenes.

Formulation of Specialty Surfactants with Modified Hydrophilic-Lipophilic Balance (HLB)

For scientists developing specialty surfactants, the 7.5% higher calculated LogP (6.8 vs. 6.33) of 2-Methyl-1-dodecene indicates a meaningfully higher lipophilicity compared to 1-dodecene. This property is crucial for tuning the HLB of the final surfactant. Using 2-Methyl-1-dodecene as a hydrophobic building block will result in a surfactant with a lower HLB than one made with linear 1-dodecene, making it more suitable for applications like water-in-oil emulsifiers or oil-soluble detergents, where a higher affinity for the oil phase is required.

Atmospheric Chemistry and Environmental Fate Modeling

Environmental scientists modeling the atmospheric fate of volatile organic compounds (VOCs) require accurate and compound-specific kinetic data. The 2.85x higher OH radical reaction rate of 2-Methyl-1-dodecene compared to 1-dodecene [2] is a critical input parameter. Using the rate constant for 1-dodecene as a proxy for 2-Methyl-1-dodecene would lead to a significant underestimation of its daytime removal rate and an incorrect assessment of its potential to form secondary organic aerosols. Therefore, procurement of the specific compound for experimental validation or as a reference standard is necessary for accurate environmental modeling.

Application
Selection Property
Validation Focus
Low-volatility lubricant base stock research
Reported lower vapor pressure vs linear analog
Evaporative loss and thermal stability testing
Tunable polyolefin copolymer synthesis
Branched comonomer incorporation behavior
Catalyst screening and polymer microstructure analysis
Specialty surfactant formulation with modified HLB
Higher calculated lipophilicity (LogP)
Emulsification and wetting performance evaluation
Atmospheric chemistry and environmental fate modeling
Compound-specific OH radical rate constant
Atmospheric lifetime and secondary aerosol modeling

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